2-Bromobutanoic acid-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

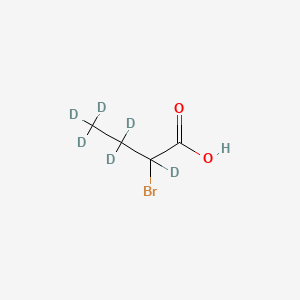

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H7BrO2 |

|---|---|

Molekulargewicht |

173.04 g/mol |

IUPAC-Name |

2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |

InChI-Schlüssel |

YAQLSKVCTLCIIE-LIDOUZCJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Br |

Kanonische SMILES |

CCC(C(=O)O)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromobutanoic acid-d6 chemical properties

An In-depth Technical Guide to 2-Bromobutanoic acid-d6

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of this compound. As a stable isotope-labeled compound, this compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in metabolic research and as an internal standard for quantitative analysis. This document consolidates key data, outlines methodologies for its synthesis and analysis, and discusses its role in scientific applications.

Core Chemical Properties

This compound is the deuterated analog of 2-Bromobutanoic acid.[1] The deuterium labeling involves the substitution of six hydrogen atoms with deuterium, specifically at the 2, 3, and 4 positions of the butanoic acid chain.[2][3] This isotopic substitution provides a distinct mass signature, making it ideal for use in mass spectrometry-based assays.

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated (unlabeled) compound is also provided for comparison, as the physical properties are expected to be very similar.

| Property | This compound | 2-Bromobutanoic acid (Unlabeled) |

| CAS Number | 1219799-08-2[2][3] | 80-58-0[2][4][5] |

| Molecular Formula | C₄D₆HBrO₂[2][3] | C₄H₇BrO₂[4][5] |

| Molecular Weight | 173.0382 g/mol [2][3] | 167.00 g/mol [4][5][6] |

| Accurate Mass | 172.0006 u[2][3] | 165.96294 u[4] |

| Physical State | Liquid[7] | Colorless to yellow oily liquid[4][5][8] |

| Melting Point | Not available | -4 °C[5][9] |

| Boiling Point | Not available | 99-103 °C @ 10 mmHg[5][9] |

| Density | Not available | 1.567 g/mL at 25 °C[5][9] |

| Purity | ≥98 atom % D, ≥98% Chemical Purity[2] | Not applicable |

| Solubility | Not available | Soluble in water, alcohols, and acetone[10] |

Spectral Data

Spectral analysis is critical for confirming the identity and isotopic enrichment of this compound.

| Spectral Data | Expected Characteristics for this compound |

| ¹H NMR | A single peak corresponding to the carboxylic acid proton (COOH), expected around 10-13 ppm. The signals for protons at positions 2, 3, and 4 will be absent due to deuteration. |

| ¹³C NMR | The spectrum will show four carbon signals. The signals for deuterated carbons (C2, C3, C4) will exhibit coupling to deuterium, resulting in characteristic multiplets, which differ from the proton-coupled or decoupled signals of the unlabeled compound. |

| Mass Spectrometry | The molecular ion peak will confirm the mass of the deuterated compound. Fragmentation patterns will be influenced by the deuterium labels, providing structural information. |

Experimental Protocols

Synthesis of this compound

While specific synthesis protocols for the deuterated compound are proprietary, a general method can be inferred from standard organic chemistry reactions. The synthesis would likely start from a deuterated precursor, followed by bromination. A common method for the unlabeled compound is the Hell-Volhard-Zelinsky reaction.[5]

General Synthetic Workflow:

-

Starting Material: Butyric acid-d7 is the logical starting material.

-

Bromination: The deuterated butyric acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).

-

Reaction: The reaction mixture is heated to facilitate the selective bromination at the alpha-carbon (position 2).

-

Workup: The reaction is quenched with water.

-

Purification: The crude product is purified, typically by distillation under reduced pressure, to yield pure this compound.

Caption: Diagram 1: General Synthesis Workflow

Quality Control and Analysis

Confirming the identity, purity, and isotopic enrichment of the final product is crucial.

Analytical Workflow:

-

¹H NMR Spectroscopy: To confirm the absence of proton signals at positions 2, 3, and 4 and verify the presence of the carboxylic acid proton.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.[11]

Caption: Diagram 2: Analytical Workflow

Applications in Research and Drug Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound.

-

Internal Standard: It serves as an excellent internal standard for quantitative analysis of unlabeled 2-Bromobutanoic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Metabolic Studies: It can be used as a tracer to study the metabolic fate of butanoic acid derivatives in biological systems without the complications of radioactivity.

-

Drug Synthesis: The unlabeled form is a known intermediate in the synthesis of various pharmaceuticals, including Levetiracetam, an antiepileptic drug.[12] The deuterated version can be used in pharmacokinetic studies of such drugs.

-

Enzyme Inhibition Studies: Carboxylic acids like 2-bromobutanoic acid can act as enzyme inhibitors, and the deuterated form allows for detailed mechanistic studies using techniques sensitive to isotopic substitution.[10]

Caption: Diagram 3: Logical Relationships

Safety and Handling

Based on the safety data for the unlabeled and deuterated forms, this compound should be handled with care as it is considered a hazardous chemical.[7][13]

-

Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][13] It is corrosive and can cause chemical burns to the respiratory tract upon inhalation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and protective clothing.[7][13][15] A full-face respirator may be necessary if ventilation is inadequate.[7]

-

Handling: Use only in a well-ventilated area, preferably in a laboratory fume hood.[7][15] Avoid all personal contact, including inhalation of vapors.[14]

-

Storage: Store at room temperature in a tightly sealed container, protected from light.[7] Keep away from strong oxidizing agents.[15]

-

First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[7][13][15] If swallowed, rinse mouth with water but do not induce vomiting; get emergency medical help immediately.[7][13]

Conclusion

This compound is a specialized chemical with significant utility in quantitative proteomics, metabolic research, and pharmaceutical development. Its well-defined physical and chemical properties, combined with the distinct mass shift provided by deuterium labeling, make it an indispensable tool for modern analytical and biomedical research. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 3. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 4. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 6. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. rsc.org [rsc.org]

- 12. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Physical Characteristics of 2-Bromobutanoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Bromobutanoic acid-d6. Due to the limited availability of experimental data for the deuterated species, this guide also includes data for the non-deuterated analogue, 2-Bromobutanoic acid, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for determining key physical properties and illustrates the common application of this compound in analytical workflows.

Core Physical and Chemical Data

This compound is the deuterated form of 2-Bromobutanoic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.

| Property | This compound | 2-Bromobutanoic Acid (non-deuterated) |

| Molecular Formula | C₄D₆HBrO₂[2] | C₄H₇BrO₂[3] |

| Molecular Weight | 173.0382 g/mol [2] | 167.00 g/mol [4] |

| CAS Number | 1219799-08-2[2] | 80-58-0[3] |

| Appearance | Data not available | Colorless liquid, Oily liquid[3][5] |

| Melting Point | Data not available | -4 °C[3][6] |

| Boiling Point | Data not available | 99-103 °C at 10 mmHg[7][8], 99 °C[6] |

| Density | Data not available | 1.567 g/mL at 25 °C[3] |

| Solubility | Data not available | Soluble in water, alcohol, and diethyl ether. Water solubility: 66 g/L (20 °C)[3] |

| pKa | Data not available | 2.95 ± 0.10[3] |

Experimental Protocols

Melting Point Determination

The melting point of a compound is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[11]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[9] For pure compounds, this range is typically narrow.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block).[12][13]

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, with its sealed end uppermost, is inverted and placed into the liquid.[14]

-

The apparatus is heated gently.[15]

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

The boiling point is the temperature at which, upon slight cooling, the liquid begins to be drawn up into the capillary tube.[13]

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A precise analytical balance and a graduated cylinder or pycnometer.[16][17]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured.[17]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[17]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.[18]

-

Solubility Determination

Solubility tests determine the ability of a substance to dissolve in a particular solvent.

-

Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, diethyl ether).

-

Procedure:

-

A small, accurately weighed amount of the solute (e.g., this compound) is placed in a test tube.[19]

-

A known volume of the solvent is added in small increments.[20]

-

The mixture is agitated vigorously after each addition until the solute is completely dissolved or it is clear that it is insoluble.[21][22]

-

The solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in g/L or mol/L). For carboxylic acids, solubility in aqueous bases like 5% sodium bicarbonate or 5% sodium hydroxide can also be tested to confirm the acidic functional group.[23]

-

Mandatory Visualization

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior enable correction for variations during sample preparation and analysis, leading to more accurate and precise quantification.[24]

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS analysis.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 4. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromobutanoic acid [stenutz.eu]

- 7. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]

- 8. 80-58-0 CAS MSDS (2-Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. web.mit.edu [web.mit.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. byjus.com [byjus.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homesciencetools.com [homesciencetools.com]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. benchchem.com [benchchem.com]

Technical Guide: 2-Bromobutanoic acid-d6 (CAS: 1219799-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanoic acid-d6 is a deuterated analog of 2-bromobutanoic acid. Stable isotope-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. Their chemical and physical properties are nearly identical to their unlabeled counterparts, yet their increased mass allows for clear differentiation in mass spectrometry. This unique characteristic makes them ideal internal standards for quantitative analysis, enabling precise and accurate measurements of the corresponding unlabeled analyte in complex biological matrices. This guide provides a comprehensive overview of the technical data, experimental applications, and potential metabolic pathways related to this compound.

Physicochemical Properties

The quantitative data for this compound and its unlabeled analog are summarized below. These properties are critical for designing and interpreting experiments.

| Property | This compound | 2-Bromobutanoic acid |

| CAS Number | 1219799-08-2[1] | 80-58-0[1] |

| Molecular Formula | C₄D₆HBrO₂[1] | C₄H₇BrO₂[2] |

| Molecular Weight | 173.04 g/mol | 167.00 g/mol [2] |

| Appearance | - | Colorless to pale yellow crystalline solid or liquid[2][3] |

| Melting Point | - | -4 °C[4] |

| Boiling Point | - | 99-103 °C at 10 mmHg[4] |

| Density | - | 1.567 g/mL at 25 °C[4] |

| Solubility | - | Soluble in water, ethanol, and acetone[3] |

| Purity | Typically ≥98 atom % D | - |

Application in Quantitative Analysis: Internal Standard

This compound serves as an excellent internal standard for the quantification of 2-bromobutanoic acid and structurally related analytes in various biological samples using isotope dilution mass spectrometry (IDMS). The co-elution of the deuterated standard with the native analyte during chromatography and its similar ionization efficiency allows for the correction of variability introduced during sample preparation and analysis, such as extraction losses and matrix effects.[1] This results in highly accurate and precise quantification.

Experimental Workflow for Quantitative Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol (Representative)

This protocol provides a general framework for the quantification of a small molecule analyte in a biological matrix using this compound as an internal standard. Optimization will be required for specific analytes and matrices.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the non-labeled analyte and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

Thaw biological samples, calibration standards, and QCs on ice.

-

Aliquot a specific volume (e.g., 100 µL) of each sample into a microcentrifuge tube.

-

Add a fixed amount of the this compound internal standard working solution to each tube.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for further processing (e.g., liquid-liquid extraction or solid-phase extraction for further cleanup if necessary).

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable column (e.g., C18) for reversed-phase chromatography.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry (MS/MS):

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for both the analyte and this compound.

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Potential Metabolic Pathways

While specific metabolic pathways for 2-bromobutanoic acid are not extensively documented, its structure as a short-chain fatty acid analog suggests it may undergo metabolic transformations common to similar compounds. The presence of a bromine atom may also lead to specific dehalogenation reactions. The following diagram illustrates a plausible, hypothetical metabolic pathway.

Caption: A hypothetical metabolic pathway for 2-bromobutanoic acid.

This proposed pathway suggests that 2-bromobutanoic acid may be metabolized through two primary routes:

-

Dehalogenation: The bromine atom can be removed, a common metabolic fate for halogenated organic compounds, to form butanoic acid. Butanoic acid is a naturally occurring short-chain fatty acid that can enter endogenous metabolic pathways such as beta-oxidation.

-

Hydroxylation: The carbon backbone can be hydroxylated by cytochrome P450 enzymes to form a more polar metabolite. This hydroxylated intermediate can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate its excretion from the body.

The use of this compound as a tracer in metabolic studies would allow researchers to follow the fate of the butanoic acid backbone and elucidate its specific metabolic pathways in various biological systems.

Safety and Handling

2-Bromobutanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its utility as an internal standard in mass spectrometry-based quantification ensures high accuracy and precision. Understanding its physicochemical properties, potential applications, and hypothetical metabolic fate is crucial for its effective use in scientific research. This guide provides a foundational understanding to support the integration of this compound into experimental designs.

References

The Molecular Architecture of 2-Bromobutanoic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental methodologies for 2-Bromobutanoic acid-d6. This deuterated analogue of 2-Bromobutanoic acid is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Molecular Structure and Isotopic Labeling

This compound is the deuterium-labeled form of 2-bromobutanoic acid.[1] The core structure consists of a four-carbon butanoic acid backbone with a bromine atom substituted at the alpha-carbon (position 2). The key feature of this molecule is the isotopic labeling, where six hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.

The IUPAC name for this compound is 2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid . This nomenclature precisely indicates that all hydrogen atoms on the carbon chain have been substituted with deuterium, leaving only the acidic proton on the carboxylic acid group as hydrogen.

Key Structural Features:

-

Chemical Formula : C₄D₆HBrO₂

-

Deuterium Labeling : The ethyl group and the alpha-hydrogen are fully deuterated.

-

Stereochemistry : The second carbon is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-2-Bromobutanoic acid-d6 and (S)-2-Bromobutanoic acid-d6. Commercially, it is often supplied as a racemic mixture, denoted as (±)-2-Bromobutanoic acid-d6.[2]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The primary utility of stable isotope-labeled compounds lies in their mass difference from their unlabeled counterparts, which allows for their use as internal standards in mass spectrometry.[3] While many physical properties are similar, the increased mass impacts properties such as molecular weight and density.

Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 1219799-08-2 | |

| Molecular Formula | C₄D₆HBrO₂ | |

| Molecular Weight | 173.04 g/mol | |

| Accurate Mass | 172.0006 Da |

Comparative Data for 2-Bromobutanoic Acid (Non-Deuterated)

| Property | Value | Source |

| CAS Number | 80-58-0 | [2][4] |

| Molecular Formula | C₄H₇BrO₂ | [2][4] |

| Molecular Weight | 167.00 g/mol | [4][5] |

| Appearance | Colorless liquid | [2] |

| Density | 1.567 g/mL at 25 °C | [2][6] |

| Melting Point | -4 °C (racemate) | [2][6] |

| Boiling Point | 99-103 °C at 10 mmHg | [2] |

| Acidity (pKa) | 2.95 ± 0.10 | [2] |

Spectroscopic data for the d6 variant is not extensively published. However, one would expect the following differences compared to the standard:

-

¹H NMR : Disappearance of signals corresponding to the protons at C2, C3, and C4.

-

¹³C NMR : Signals for deuterated carbons would show coupling to deuterium (C-D coupling) and may be broadened.

-

IR Spectroscopy : Presence of C-D stretching vibrations (typically ~2100-2250 cm⁻¹) and absence of the corresponding C-H stretches.

-

Mass Spectrometry : A molecular ion peak shifted to a higher m/z value, reflecting the mass of the six deuterium atoms.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Methodology Outline:

-

Starting Material : The synthesis would begin with a fully deuterated precursor, such as Butanoic acid-d7 .

-

Bromination : The deuterated butanoic acid would be treated with elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction selectively brominates the alpha-carbon.

-

Hydrolysis : The reaction mixture is then carefully hydrolyzed with water. This step converts the intermediate acyl bromide back into a carboxylic acid.

-

Purification : The final product, this compound, would be isolated and purified, typically through distillation under reduced pressure, to remove any unreacted starting materials and byproducts.

Method of Analysis and Application

This compound is primarily designed for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Principle of Isotope Dilution Mass Spectrometry:

-

Spiking : A known quantity of the isotopically labeled standard (this compound) is added to the unknown sample containing the non-labeled analyte (2-Bromobutanoic acid).

-

Extraction & Analysis : The sample is processed (e.g., extraction, derivatization) and then injected into the MS system. The labeled and unlabeled compounds co-elute but are distinguishable by the mass spectrometer due to their mass difference.

-

Quantification : The analyte's concentration is determined by comparing the peak area ratio of the analyte to the internal standard. Because the standard and analyte have nearly identical chemical and physical properties, any sample loss during preparation affects both compounds equally, leading to highly accurate and precise quantification.

Caption: Workflow for using this compound as an internal standard.

Conclusion

The molecular structure of this compound is well-defined, featuring a chiral center and comprehensive deuterium labeling on the carbon chain. This isotopic substitution makes it an invaluable tool for researchers, enabling precise quantification of its unlabeled analogue in complex matrices through isotope dilution mass spectrometry. While detailed physicochemical data for the labeled compound is sparse, its properties can be reliably inferred from the well-characterized 2-Bromobutanoic acid. The established synthetic routes for the parent compound provide a clear blueprint for the production of this essential analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-bromobutanoic acid [stenutz.eu]

An In-depth Technical Guide to the Isotopic Purity of 2-Bromobutanoic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Bromobutanoic acid-d6. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This document outlines the synthesis, analytical techniques, and data interpretation for ensuring the quality of this compound.

Introduction

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a deuterated butanoic acid precursor. A common synthetic approach is the Hell-Volhard-Zelinsky reaction, adapted for deuterated compounds.

A proposed synthetic scheme is outlined below:

Caption: Proposed synthesis of this compound.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity requires highly sensitive and specific analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of ions. It can resolve different isotopologues of this compound. Techniques such as electrospray ionization (ESI) coupled with HRMS are particularly effective.

Experimental Protocol: UPLC-HRMS Analysis

This protocol outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions to create working solutions. A typical concentration for direct infusion or LC-MS analysis is in the range of 1-10 µg/mL.

-

For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

-

-

UPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from potential impurities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

HRMS Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Scan Mode: Full scan from m/z 100-250.

-

Resolution: > 60,000 FWHM.

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of this compound and its lower-deuterated isotopologues (d5, d4, etc.).

-

Calculate the area under the curve for each isotopologue peak.

-

Determine the relative abundance of each isotopologue to calculate the isotopic purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites and extent of deuteration.

-

¹H NMR: In ¹H NMR, the absence or significant reduction of signals at specific positions indicates successful deuterium substitution. The integral of any residual proton signals can be compared to an internal standard to quantify the level of deuteration.

-

²H NMR: ²H NMR directly detects the deuterium nuclei, and the signal integrals can be used to quantify the isotopic enrichment at each labeled position. This technique is invaluable for confirming the structural integrity and the precise location of the deuterium labels.

Experimental Protocol: Isotopic Purity Assessment by ¹H and ²H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6.

-

Add a known amount of an internal standard with a signal in a clear region of the spectrum.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

-

Integrate the residual proton signals corresponding to the deuterated positions and the signal of the internal standard.

-

Calculate the percentage of deuteration at each position.

-

-

²H NMR Acquisition:

-

Acquire the spectrum on a spectrometer equipped with a deuterium probe.

-

Integrate the signals corresponding to the different deuterium positions to confirm their presence and relative abundance.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Illustrative Isotopic Distribution of this compound Determined by HRMS

| Isotopologue | Relative Abundance (%) |

| d6 | 98.5 |

| d5 | 1.2 |

| d4 | 0.2 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 | <0.1 |

Note: This table represents a hypothetical distribution for illustrative purposes. Actual distributions may vary between batches.

Workflow for Isotopic Purity Determination

Caption: Workflow for isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its reliable use in research and development. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and confirms the structural integrity of the molecule. The detailed protocols and workflows presented in this guide offer a robust framework for ensuring the quality and consistency of this critical analytical standard.

References

Synthesis of Deuterated 2-Bromobutanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of deuterated 2-bromobutanoic acid. Given the increasing importance of isotopically labeled compounds in drug discovery, metabolism, and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations, the ability to introduce deuterium into bioactive molecules is of significant interest. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers in the synthesis of this valuable building block.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, offer a range of benefits in pharmaceutical and chemical research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes, potentially leading to improved pharmacokinetic profiles of drug candidates, such as increased half-life and reduced toxicity. Furthermore, deuterated molecules serve as indispensable internal standards for quantitative analysis by mass spectrometry.

2-Bromobutanoic acid is a versatile synthetic intermediate used in the preparation of various organic compounds. The introduction of deuterium into this molecule can provide a valuable tool for researchers. This guide explores plausible synthetic routes to achieve this, focusing on methods that allow for controlled incorporation of deuterium.

Proposed Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of deuterated 2-bromobutanoic acid. The primary approaches involve either the deuteration of a suitable precursor followed by bromination, or the bromination of the parent carboxylic acid followed by a deuteration step. A third approach involves the use of a deuterated starting material that can be converted to the target molecule.

The following sections detail these proposed pathways, providing experimental protocols and relevant data where available in the scientific literature.

Pathway 1: Deuteration of Butanoic Acid followed by Hell-Volhard-Zelinsky Bromination

This pathway involves the initial synthesis of deuterated butanoic acid, followed by the well-established Hell-Volhard-Zelinsky (HVZ) reaction to introduce the bromine atom at the alpha-position.

Step 1: Synthesis of Deuterated Butanoic Acid

The preparation of deuterated butanoic acid can be achieved through various methods, including the reduction of a deuterated precursor or through hydrogen-isotope exchange reactions. One potential route is the catalytic deuteration of crotonic acid.

Experimental Protocol: Catalytic Deuteration of Crotonic Acid

This protocol is a general representation of a catalytic deuteration reaction.

-

Materials: Crotonic acid, Deuterium gas (D₂), 10% Palladium on carbon (Pd/C), Ethanol-d₁ (C₂H₅OD) or other suitable deuterated solvent.

-

Procedure:

-

In a high-pressure reaction vessel, a solution of crotonic acid in a deuterated solvent is prepared.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by pressurization with deuterium gas to the desired pressure.

-

The reaction mixture is stirred at a specified temperature for a set duration.

-

Upon completion, the reaction is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude deuterated butanoic acid.

-

Purification can be achieved by distillation or chromatography.

-

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | Crotonic Acid |

| Reagents | D₂, 10% Pd/C |

| Solvent | Ethanol-d₁ |

| Reaction Temperature | Room Temperature to 50 °C (typical) |

| Reaction Time | 12 - 24 hours (typical) |

| Yield | >90% (typical for similar reductions) |

| Isotopic Enrichment | >95% at positions 2 and 3 (expected) |

Step 2: Hell-Volhard-Zelinsky Bromination of Deuterated Butanoic Acid

The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids.[1] It is crucial to consider the potential for deuterium scrambling or loss under the reaction conditions, which typically involve high temperatures and acidic environments.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

-

Materials: Deuterated butanoic acid, Red phosphorus (catalytic amount), Bromine (Br₂).

-

Procedure:

-

Deuterated butanoic acid and a catalytic amount of red phosphorus are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated, and bromine is added dropwise from the dropping funnel.

-

The reaction mixture is refluxed until the reaction is complete, as indicated by the disappearance of the red bromine color.

-

The reaction mixture is cooled, and the crude 2-bromo-deuterated-butanoic acid is purified by distillation.

-

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | Deuterated Butanoic Acid |

| Reagents | Red Phosphorus, Br₂ |

| Reaction Temperature | 100 - 120 °C (typical) |

| Reaction Time | 8 - 12 hours (typical) |

| Yield | 70 - 80% (typical for HVZ reaction) |

| Isotopic Enrichment | To be determined experimentally |

Logical Workflow for Pathway 1

References

A Technical Guide to 2-Bromobutanoic acid-d6 for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Standard in Pharmaceutical Research

This technical guide provides a comprehensive overview of 2-Bromobutanoic acid-d6, a deuterated analog of 2-Bromobutanoic acid, for researchers, scientists, and professionals in the field of drug development. This document details its commercial availability, key quantitative data, and its application as an internal standard in mass spectrometry. Furthermore, it explores the significant role of its non-deuterated counterpart, butyrate, in various cellular signaling pathways, offering insights into the potential research applications of this compound as a tool to study these processes.

Commercial Availability and Product Specifications

This compound (CAS No. 1219799-08-2) is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes the product specifications from leading vendors to facilitate easy comparison for procurement.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-113483S | Not specified | Not specified | 1mg, 5mg, 10mg |

| LGC Standards | D-5580 | Chemical Purity: 97% | Deuterium Incorporation: >99% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| Toronto Research Chemicals (TRC) | B684647 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg |

| Santa Cruz Biotechnology, Inc. | sc-217798 | Not specified | Not specified | 100mg, 500mg, 1g |

| Cayman Chemical | 9003198 | ≥98% | ≥99% deuterated forms (d1-d6); ≤1% d0 | 1mg, 5mg, 10mg |

Application in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds like this compound are invaluable tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] They serve as ideal internal standards due to their chemical and physical properties being nearly identical to their non-deuterated counterparts, while their increased mass allows for clear differentiation in mass spectrometric analysis. This ensures accurate quantification by compensating for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: General Procedure for Using this compound as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of 2-Bromobutanoic acid or related analytes in a biological matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of non-deuterated 2-Bromobutanoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.

2. Preparation of Calibration Standards:

-

Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit to the upper limit of quantification.

-

Spike each calibration standard with the internal standard solution to a final constant concentration (e.g., 100 ng/mL).

3. Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of the internal standard solution (to achieve the same final concentration as in the calibration standards).

-

Perform protein precipitation by adding a threefold excess of ice-cold acetonitrile.

-

Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS Analysis:

-

Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., C18).

-

Develop a suitable gradient elution method to achieve good chromatographic separation of the analyte and internal standard.

-

Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, setting specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Role in Elucidating Cellular Signaling Pathways

While this compound is primarily used as a tracer, its non-deuterated form, butanoic acid (butyrate), is a well-studied short-chain fatty acid with significant biological activities. Butyrate is a key product of microbial fermentation in the gut and plays a crucial role in maintaining intestinal homeostasis and influencing various cellular processes through its action on signaling pathways. The use of deuterated butyrate analogues can aid in studying its metabolic fate and its direct and indirect effects on these pathways.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of various genes. This mechanism is central to many of butyrate's biological effects, including its anti-inflammatory and anti-cancer properties.

Diagram: Butyrate's Mechanism as an HDAC Inhibitor

Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Butyrate and G Protein-Coupled Receptor (GPCR) Signaling

Butyrate can also exert its effects by activating specific G protein-coupled receptors (GPCRs), namely GPR41 (also known as FFAR3) and GPR109A (also known as HCAR2). Activation of these receptors by butyrate triggers downstream signaling cascades that influence various physiological processes, including inflammation and metabolism.

Butyrate's Role in NF-κB Signaling

A key anti-inflammatory mechanism of butyrate is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Butyrate can suppress NF-κB activation through both HDAC-dependent and GPCR-mediated mechanisms.

Diagram: Butyrate's Inhibition of the NF-κB Signaling Pathway

Caption: Butyrate inhibits NF-κB signaling via GPCR activation and HDAC inhibition.

Experimental Protocol: Investigating the Effect of Butyrate on NF-κB Activation

This protocol provides a general framework for assessing the impact of butyrate on NF-κB activation in a cell-based assay.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., macrophage-like RAW 264.7 cells) in appropriate media.

-

Pre-treat the cells with various concentrations of sodium butyrate for a specified time (e.g., 24 hours).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a short period (e.g., 30-60 minutes).

2. Nuclear Extraction:

-

Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to separate the cytoplasmic and nuclear fractions.

3. Western Blot Analysis:

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Use a loading control, such as Lamin B1, to ensure equal loading of nuclear proteins.

-

Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Data Analysis:

-

Quantify the band intensities and normalize the NF-κB p65 signal to the loading control.

-

Compare the levels of nuclear NF-κB p65 in butyrate-treated cells to the untreated, LPS-stimulated control to determine the inhibitory effect of butyrate.

Conclusion

This compound is a critical tool for researchers in drug development and metabolic studies, primarily serving as a high-fidelity internal standard for mass spectrometry-based quantification. Its utility extends to enabling the precise study of the metabolic fate and pharmacological effects of its non-deuterated counterpart, butyrate. The profound influence of butyrate on key cellular signaling pathways, including its roles as an HDAC inhibitor and a modulator of GPCR and NF-κB signaling, underscores the importance of deuterated analogs like this compound in advancing our understanding of these fundamental biological processes and their implications in health and disease. This guide provides a foundational resource for the procurement and application of this valuable research chemical.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromobutanoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromobutanoic acid-d6, a deuterated analogue of the versatile synthetic building block, 2-bromobutanoic acid. With applications spanning from a stable isotope-labeled internal standard in bioanalytical studies to a tool in pharmacokinetic and metabolic research, a thorough understanding of its properties, safe handling, and experimental utility is paramount. This document outlines the necessary safety protocols, experimental workflows, and key data for researchers and drug development professionals working with this compound.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being the increased mass due to the presence of six deuterium atoms. This isotopic labeling is crucial for its applications in mass spectrometry-based quantification.

| Property | Value | Reference |

| Molecular Formula | C₄HD₆BrO₂ | [1] |

| Molecular Weight | ~173.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | ~ -4 °C | [3] |

| Boiling Point | 214 - 217 °C | [2] |

| Density | ~1.567 g/mL | [2] |

| Solubility | Soluble in water (66 g/L at 20°C), alcohols, and acetone. | [3][4] |

Hazard Identification and Safety Precautions

This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed.[2][5] Strict adherence to safety protocols is essential to minimize risk.

| Hazard | Description | GHS Pictograms | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | GHS07: Exclamation mark | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns.[5] | GHS05: Corrosive | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse. |

| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[5] | GHS05: Corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a significant risk of splashing. |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber) inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |

| Body Protection | Flame-retardant and impervious clothing. A lab coat is the minimum requirement. For larger quantities or in case of potential exposure, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if exposure limits are exceeded or if irritation is experienced. |

Handling, Storage, and Disposal

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or mist.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment (see Section 2.1).

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

-

Prevent the spill from entering drains or waterways.[7]

Experimental Protocols

The primary application of this compound in research is as a stable isotope-labeled internal standard for the quantification of 2-bromobutanoic acid or other structurally similar organic acids in biological matrices using mass spectrometry.[7]

Protocol: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an analyte (e.g., non-deuterated 2-bromobutanoic acid) in a biological matrix such as plasma.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte (e.g., 2-Bromobutanoic acid)

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Spike the biological matrix with known concentrations of the analyte to prepare calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample, add a fixed volume (e.g., 10 µL) of the IS working solution (a diluted solution of the IS stock).

-

Add a protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex mix for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and IS from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS.

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC samples and study samples from the calibration curve.

-

Visualizations

Logical Relationship: Role in Drug Development

The non-deuterated form, 2-bromobutanoic acid, is a valuable building block in the synthesis of various pharmaceuticals.[2][4] The deuterated version can be used in the drug development process to study the metabolism and pharmacokinetics of the parent drug.

Caption: Role of 2-Bromobutanoic Acid in Drug Synthesis and its Deuterated Form in Pharmacokinetic Studies.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a bioanalytical method.

Caption: Bioanalytical workflow using this compound as an internal standard.

Signaling Pathway: Kinetic Isotope Effect in Drug Metabolism

Deuteration of a drug molecule at a site of metabolic activity can slow down its metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage.

Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.

This technical guide provides essential information for the safe handling and effective utilization of this compound in a research setting. By understanding its properties and adhering to the outlined protocols, researchers can confidently and safely incorporate this valuable tool into their experimental designs.

References

- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Guide: Stability and Storage of 2-Bromobutanoic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Bromobutanoic acid-d6 (CAS: 1219799-08-2). Maintaining the chemical and isotopic integrity of this compound is critical for its effective use in research and development.

Core Stability Principles

This compound is a stable isotope-labeled compound, meaning it is not radioactive. The primary principle governing its handling, storage, and stability is that its chemical properties are nearly identical to its unlabeled analogue, 2-Bromobutanoic acid (CAS: 80-58-0).[1] Therefore, safety and handling precautions for the unlabeled compound are directly applicable.

The compound is chemically stable under normal, ambient conditions.[1][2] However, two potential degradation pathways must be considered for long-term storage and experimental use:

-

Chemical Decomposition: Degradation due to reaction with incompatible materials, light, or excessive heat.

-

Isotopic Exchange: The loss of deuterium atoms and replacement with hydrogen (H-D exchange), which can be catalyzed by moisture or protic solvents, particularly under acidic or basic conditions.[3][4]

Physicochemical and Hazard Data

Quantitative data for this compound is summarized below. This information is primarily derived from the Safety Data Sheet (SDS) for the deuterated compound and its unlabeled counterpart.

Table 1: Physicochemical Properties of (±)-2-Bromobutanoic acid-d6

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219799-08-2 | [5] |

| Molecular Formula | C₄HD₆BrO₂ | |

| Physical State | Liquid | [5] |

| Appearance | Colorless to yellow liquid | [5] |

| Melting Point | 4 °C (39 °F) | [5] |

| Boiling Point | 214 - 217 °C (417 - 423 °F) | [5] |

| Density | 1.567 g/mL | [5] |

| Water Solubility | 70 g/L | [5] |

| Partition Coefficient | log Pow: 1.42 |[5] |

Table 2: Hazard Identification

| Hazard | Description | Source |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. | [1][5] |

| Skin Corrosion | Causes severe skin burns. | [1][5] |

| Eye Damage | Causes severe eye damage. | [1][5] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |[5] |

Recommended Storage & Handling Conditions

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability and integrity of this compound.

Summary of Recommended Conditions:

-

Temperature: Store at room temperature.[5] For long-term storage as a solution, -20°C is often recommended.[3][4]

-

Atmosphere: Store in a tightly sealed container.[2] To minimize the risk of moisture absorption and subsequent H-D exchange, storage in a desiccator is advisable.[3] For maximum protection, especially for long-term storage, blanketing the vial with an inert gas like argon or nitrogen is a best practice.[4]

-

Light: Protect from light.[5] Storing the compound in amber vials or in a dark location can prevent potential photodegradation.[4]

-

Location: Store locked up in a dry, cool, and well-ventilated area designated for corrosive materials.[1][6] Ensure eyewash stations and safety showers are nearby.[6]

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][5] All handling should be performed in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of vapors.[5]

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromobutanoic acid-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis in complex matrices is a significant challenge in analytical chemistry, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development. The accuracy and precision of analytical methods can be compromised by various factors, including sample loss during preparation, matrix effects, and fluctuations in instrument performance. To mitigate these issues, the use of an internal standard is a widely accepted and robust practice. A suitable internal standard should be a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.

Stable isotope-labeled internal standards, such as 2-Bromobutanoic acid-d6, are considered the gold standard for mass spectrometry-based quantification. These compounds have the same chemical and physical properties as their unlabeled counterparts, meaning they behave identically during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference from the incorporated deuterium atoms, they are easily differentiated by a mass spectrometer. This allows for effective compensation for analyte loss and ionization suppression or enhancement, leading to highly accurate and precise quantification.[1][2]

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of haloacetic acids (HAAs) in water samples by Gas Chromatography-Mass Spectrometry (GC-MS). HAAs are a class of disinfection byproducts (DBPs) formed during water chlorination that are regulated due to their potential carcinogenicity.[2][3]

Principle of Internal Standard Calibration

The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric measurement corrects for variations that can occur during the analytical process.

Figure 1: Principle of internal standard calibration.

Experimental Protocols

This protocol is based on the principles of US EPA Method 552.3, which involves liquid-liquid microextraction and derivatization of HAAs to their methyl esters, followed by GC-MS analysis.[2]

Reagents and Materials

-

Analytes: Haloacetic acid standard mix (e.g., HAA5: monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, dibromoacetic acid).

-

Internal Standard: this compound.

-

Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade).

-

Reagents: Concentrated Sulfuric Acid, Sodium Sulfate (anhydrous), Ammonium Chloride.

-

Water: Deionized or ultrapure water.

-

Equipment: Gas chromatograph with a mass selective detector (GC-MS), autosampler vials, vortex mixer, centrifuge, heating block.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in 25 mL of MTBE.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with MTBE.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution containing all target haloacetic acids at a concentration of 1 mg/mL each in MTBE.

-

Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with MTBE.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into deionized water. A typical calibration range is 0.5 to 100 µg/L.

Sample Preparation and Extraction

-

Sample Collection and Preservation: Collect water samples in amber glass vials. Preserve the samples by adding ammonium chloride to a final concentration of 100 mg/L to quench any residual disinfectant. Store samples at 4°C and protect them from light until extraction.[2]

-

Spiking with Internal Standard: Allow samples and standards to come to room temperature. In a clean vial, add 40 mL of the water sample or calibration standard. Spike each sample and standard with a known amount of the this compound working solution.

-

Acidification: Acidify the sample to a pH of ≤ 0.5 by adding concentrated sulfuric acid.[2]

-

Extraction: Add 4 mL of MTBE to the vial. Cap the vial and vortex for 2 minutes to extract the haloacetic acids into the organic phase. Allow the phases to separate.[2]

Derivatization (Esterification)

-

Transfer of Organic Layer: Carefully transfer the upper MTBE layer to a clean vial.

-

Acidic Methanol Addition: Add 1 mL of acidic methanol (10% v/v sulfuric acid in methanol) to the MTBE extract.

-

Heating: Cap the vial tightly and heat at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.

-

Neutralization and Washing: After cooling, add 5 mL of a saturated sodium sulfate solution to the vial and vortex for 30 seconds. Transfer the upper MTBE layer, now containing the methylated haloacetic acids, to a new vial. Neutralize the extract by adding a small amount of saturated sodium bicarbonate solution and vortexing.

-

Final Extract: Transfer the final MTBE extract to an autosampler vial for GC-MS analysis.

Figure 2: Experimental workflow for HAA analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 200 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | Initial temp: 40°C, hold for 1 min; Ramp to 150°C at 10°C/min; Ramp to 220°C at 20°C/min, hold for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. The following tables present representative data from similar methods for HAA analysis using deuterated internal standards.

Table 1: Representative Calibration Curve Data

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |

| Monochloroacetic acid | 0.5 - 100 | > 0.995 |

| Dichloroacetic acid | 0.5 - 100 | > 0.995 |

| Trichloroacetic acid | 0.5 - 100 | > 0.995 |

| Monobromoacetic acid | 0.5 - 100 | > 0.995 |

| Dibromoacetic acid | 0.5 - 100 | > 0.995 |

Table 2: Representative Recovery and Precision Data

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Monochloroacetic acid | 10 | 95.2 | 4.8 |

| Dichloroacetic acid | 10 | 98.7 | 3.5 |

| Trichloroacetic acid | 10 | 101.3 | 2.9 |

| Monobromoacetic acid | 10 | 96.8 | 4.1 |

| Dibromoacetic acid | 10 | 99.1 | 3.2 |

Table 3: Representative Method Detection Limits (MDLs)

| Analyte | Method Detection Limit (MDL) (µg/L) |

| Monochloroacetic acid | 0.25 |

| Dichloroacetic acid | 0.15 |

| Trichloroacetic acid | 0.10 |

| Monobromoacetic acid | 0.20 |

| Dibromoacetic acid | 0.12 |

Conclusion

This compound is an excellent internal standard for the quantitative analysis of haloacetic acids and other brominated organic compounds by GC-MS. Its chemical similarity to the target analytes ensures that it effectively corrects for variations in sample preparation and instrument response. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement a robust and accurate analytical method. The use of a deuterated internal standard like this compound is crucial for generating high-quality, defensible data in regulated environments.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Bromobutanoic Acid-d6 in Biological Matrices

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Bromobutanoic acid using its deuterated analog, 2-Bromobutanoic acid-d6, as an internal standard. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma and urine. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for various research and development applications.

Introduction

2-Bromobutanoic acid is a halogenated short-chain carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate quantification of such small, polar molecules in biological fluids presents analytical challenges, including poor retention on standard reversed-phase liquid chromatography (LC) columns and potential matrix effects in mass spectrometry (MS) detection.[1] To overcome these challenges, this method utilizes a deuterated internal standard, this compound, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3] The use of LC-MS/MS provides high selectivity and sensitivity for reliable quantification at low concentrations.

Experimental Workflow

The overall experimental workflow for the quantification of 2-Bromobutanoic acid is depicted in the diagram below. This process begins with sample collection and proceeds through sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application of 2-Bromobutanoic acid-d6 in Metabolomics Research

Application Note and Protocols

Introduction